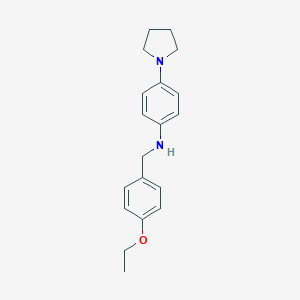![molecular formula C19H13I2NO4 B316324 4-{(Z)-1-[3,5-DIIODO-4-(2-OXO-2-PHENYLETHOXY)PHENYL]METHYLIDENE}-2-METHYL-1,3-OXAZOL-5-ONE](/img/structure/B316324.png)
4-{(Z)-1-[3,5-DIIODO-4-(2-OXO-2-PHENYLETHOXY)PHENYL]METHYLIDENE}-2-METHYL-1,3-OXAZOL-5-ONE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{(Z)-1-[3,5-DIIODO-4-(2-OXO-2-PHENYLETHOXY)PHENYL]METHYLIDENE}-2-METHYL-1,3-OXAZOL-5-ONE is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a benzylidene group, an oxazol-5(4H)-one ring, and multiple iodine atoms, which contribute to its distinct chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{(Z)-1-[3,5-DIIODO-4-(2-OXO-2-PHENYLETHOXY)PHENYL]METHYLIDENE}-2-METHYL-1,3-OXAZOL-5-ONE typically involves multiple steps, starting with the preparation of the benzylidene intermediate. The reaction conditions often include the use of strong acids or bases to facilitate the formation of the oxazol-5(4H)-one ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization or chromatography to isolate the desired product.
化学反应分析
Types of Reactions
4-{(Z)-1-[3,5-DIIODO-4-(2-OXO-2-PHENYLETHOXY)PHENYL]METHYLIDENE}-2-METHYL-1,3-OXAZOL-5-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the removal of iodine atoms or the reduction of the oxazol-5(4H)-one ring.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups into the molecule .
科学研究应用
4-{(Z)-1-[3,5-DIIODO-4-(2-OXO-2-PHENYLETHOXY)PHENYL]METHYLIDENE}-2-METHYL-1,3-OXAZOL-5-ONE has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of 4-{(Z)-1-[3,5-DIIODO-4-(2-OXO-2-PHENYLETHOXY)PHENYL]METHYLIDENE}-2-METHYL-1,3-OXAZOL-5-ONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.
相似化合物的比较
Similar Compounds
- 4-{(Z)-1-[3,5-DIIODO-4-(2-OXO-2-PHENYLETHOXY)PHENYL]METHYLIDENE}-2-METHYL-1,3-OXAZOL-5-ONE
- This compound derivatives
- Other benzylidene oxazol-5(4H)-one compounds
Uniqueness
The uniqueness of this compound lies in its specific structure, which includes multiple iodine atoms and an oxazol-5(4H)-one ring. This structure imparts distinct chemical properties and potential biological activities that differentiate it from other similar compounds .
属性
分子式 |
C19H13I2NO4 |
|---|---|
分子量 |
573.1 g/mol |
IUPAC 名称 |
(4Z)-4-[(3,5-diiodo-4-phenacyloxyphenyl)methylidene]-2-methyl-1,3-oxazol-5-one |
InChI |
InChI=1S/C19H13I2NO4/c1-11-22-16(19(24)26-11)9-12-7-14(20)18(15(21)8-12)25-10-17(23)13-5-3-2-4-6-13/h2-9H,10H2,1H3/b16-9- |
InChI 键 |
BEMWXAVTHXPSLL-SXGWCWSVSA-N |
SMILES |
CC1=NC(=CC2=CC(=C(C(=C2)I)OCC(=O)C3=CC=CC=C3)I)C(=O)O1 |
手性 SMILES |
CC1=N/C(=C\C2=CC(=C(C(=C2)I)OCC(=O)C3=CC=CC=C3)I)/C(=O)O1 |
规范 SMILES |
CC1=NC(=CC2=CC(=C(C(=C2)I)OCC(=O)C3=CC=CC=C3)I)C(=O)O1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[({[1,1'-BIPHENYL]-4-YLFORMAMIDO}METHANETHIOYL)AMINO]BENZOIC ACID](/img/structure/B316253.png)

![N-[3-chloro-5-methoxy-4-(thien-2-ylmethoxy)benzyl]-4-piperidin-1-ylaniline](/img/structure/B316259.png)
![N-[3-bromo-5-ethoxy-4-(thien-2-ylmethoxy)benzyl]-4-pyrrolidin-1-ylaniline](/img/structure/B316260.png)
![N-{5-chloro-2-[(2,4-dichlorobenzyl)oxy]benzyl}-N-phenylamine](/img/structure/B316261.png)
![N-{3-bromo-5-methoxy-4-[2-oxo-2-(1-piperidinyl)ethoxy]benzyl}-N-{3-[(4-chlorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-yl}amine](/img/structure/B316263.png)
![N-{3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}-4-piperidin-1-ylaniline](/img/structure/B316264.png)
![N-{4-[(4-ethylbenzyl)amino]phenyl}acetamide](/img/structure/B316265.png)
![N-(1-adamantyl)-N-{3-bromo-4-[(4-chlorobenzyl)oxy]-5-methoxybenzyl}amine](/img/structure/B316266.png)
![N-{3-bromo-4-[(2,4-dichlorobenzyl)oxy]-5-methoxybenzyl}-N-{3-[(4-chlorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-yl}amine](/img/structure/B316268.png)

![N-(4-{[(5-methyl-2-thienyl)methyl]amino}phenyl)pentanamide](/img/structure/B316270.png)
![4-{[(3-methylthiophen-2-yl)methyl]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B316272.png)
![N-[3-methoxy-2-(2-thienylmethoxy)benzyl]-N-[4-(1-piperidinyl)phenyl]amine](/img/structure/B316275.png)
